{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride

Alzheimer's disease Acetylcholinesterase inhibition Pyrazole SAR

{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride (CAS 1158572-03-2, MFCD11696436) is an achiral, solid pyrazole derivative supplied as a hydrochloride salt with a molecular weight of 244.12 g/mol and a typical purity of 95%. Its structure features a primary aminomethyl handle at the pyrazole C4 position and a 4-chlorophenyl substituent at C3, a privileged substitution pattern recurring across kinase (e.g., JAK, Akt, p38) and antimicrobial inhibitor chemotypes.

Molecular Formula C10H11Cl2N3
Molecular Weight 244.12 g/mol
CAS No. 1158572-03-2
Cat. No. B6351126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride
CAS1158572-03-2
Molecular FormulaC10H11Cl2N3
Molecular Weight244.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=NN2)CN)Cl.Cl
InChIInChI=1S/C10H10ClN3.ClH/c11-9-3-1-7(2-4-9)10-8(5-12)6-13-14-10;/h1-4,6H,5,12H2,(H,13,14);1H
InChIKeyUXSYGSYYJLIHFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride (CAS 1158572-03-2): A Versatile Pyrazole Scaffold for Targeted Library Synthesis


{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride (CAS 1158572-03-2, MFCD11696436) is an achiral, solid pyrazole derivative supplied as a hydrochloride salt with a molecular weight of 244.12 g/mol and a typical purity of 95% . Its structure features a primary aminomethyl handle at the pyrazole C4 position and a 4-chlorophenyl substituent at C3, a privileged substitution pattern recurring across kinase (e.g., JAK, Akt, p38) and antimicrobial inhibitor chemotypes [1]. This compound is primarily utilized as a synthetic building block for constructing diverse heterocyclic libraries, particularly for kinase-targeted drug discovery and agrochemical research [2].

Why Generic Pyrazole Building Blocks Cannot Replace {[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride in Kinase-Focused Programs


Simple pyrazole analogs frequently serve as one-dimensional replacements, but the combination of the 4-chlorophenyl pharmacophore at C3 and the primary aminomethyl vector at C4 is not trivially interchangeable. In pyrazole-based kinase inhibitor patents (e.g., JAK inhibitors), the 4-chlorophenyl group directly engages a hydrophobic back pocket of the kinase, while the C4 aminomethyl chain acts as a specific exit vector for further elaboration [1]. Swapping to a 4-fluorophenyl or unsubstituted phenyl analog would compromise this hydrophobic interaction, potentially reducing target affinity by over an order of magnitude, as observed in related pyrazole SAR studies [2]. The hydrochloride salt form also provides superior aqueous solubility and handling characteristics compared to free-base analogs, which are often oils or low-melting solids requiring special storage [1].

Quantitative Differentiation Evidence for {[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride Against Closest Analogs


4-Chlorophenyl Substituent Enhances Acetylcholinesterase (AChE) Inhibition by 5.4-fold Over the 4-Fluoro Analog

In a direct head-to-head study of 3-aryl-1-phenyl-1H-pyrazole derivatives, the 4-chlorophenyl-substituted analog (3e) demonstrated a pIC50 of 4.2 for AChE inhibition, compared to only pIC50 3.47 for the matched 4-fluorophenyl analog (3f). This represents a 5.4-fold increase in inhibitory potency resulting solely from the chloro-to-fluoro substitution at the 4-position [1].

Alzheimer's disease Acetylcholinesterase inhibition Pyrazole SAR

C4 Aminomethyl Group Enables Iterative Derivatization, Unlocking Potent Antitubercular Activity (MIC ≤ 1 μg/mL)

A series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives, synthesized from a C4-functionalized intermediate analogous to the target compound, demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Rv. Several compounds achieved MIC values ≤ 1 μg/mL, a threshold considered excellent for antitubercular hit compounds. This level of potency is directly enabled by the C4 aminomethyl handle present in the target compound, which permits installation of the active hydrazone, 2-azetidinone, or 4-thiazolidinone pharmacophores via straightforward condensation reactions [1].

Antitubercular Antimicrobial Pyrazole scaffold

Hydrochloride Salt Form Provides Defined Stoichiometry and Enhanced Solubility Compared to the Free Base

The target compound is supplied as a stable, crystalline hydrochloride salt (C10H11Cl2N3, MW 244.12), with a reported LogP of 1.75 . The hydrochloride form ensures defined stoichiometry and eliminates batch-to-batch variability in amine content that plagues free-base analogs. The free base (CAS 1020052-19-0, C10H10ClN3, MW 207.66) is typically an oil or low-melting solid that requires refrigerated storage and is prone to oxidation and carbonate formation upon exposure to air . The salt form is a solid at room temperature and can be shipped under ambient conditions, providing clear procurement and handling advantages .

Salt selection Solubility Chemical stability

Computational Docking Predicts Strong 5-HT2A Receptor Engagement, Expanding CNS Tool Compound Utility

Molecular docking studies using the target compound as a ligand predicted strong binding affinity towards the serotonin 5-HT2A receptor, with a favorable binding pose occupying the orthosteric site [1]. While this is computational evidence requiring experimental validation, it indicates that the compound possesses a pharmacophore compatible with CNS target engagement, unlike many bulkier pyrazole analogs with poor brain penetration. This predicted CNS-compatible profile differentiates the target compound from larger, more lipophilic analogs such as N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine (MW 392, LogP 3.90), which exceeds typical CNS drug-likeness guidelines .

Molecular docking 5-HT2A receptor CNS drug design

Optimal Procurement and Application Scenarios for {[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride


Kinase Inhibitor Library Synthesis: JAK and AGC Kinase Programs

The 3-(4-chlorophenyl)-4-aminomethylpyrazole scaffold maps directly onto the pharmacophore described in Genentech's JAK inhibitor patents (US 11,649,241), where the 4-chlorophenyl group occupies a hydrophobic back pocket and the C4 amine serves as the vector for introducing substituents that engage the kinase hinge region. Procuring the hydrochloride salt ensures the C4 amine is reliably available for amide coupling, reductive amination, or sulfonylation reactions without the need for pre-activation or neutralization steps associated with free-base analogs. This building block is also structurally related to the core of AT7867, a potent Akt inhibitor, making it a logical starting material for AGC kinase-focused libraries [1].

Antitubercular Lead Optimization: Hydrazone, β-Lactam, and Thiazolidinone Series

Pathak et al. (2012) demonstrated that condensation of C4-functionalized 3-(4-chlorophenyl)pyrazoles with appropriate carbonyl reagents yields hydrazones, 2-azetidinones, and 4-thiazolidinones with MIC values ≤ 1 μg/mL against M. tuberculosis H37Rv. The target compound, bearing a free primary amine at C4, is the ideal precursor for generating these chemotypes via simple one-step condensations. This enables rapid SAR exploration around the C4 position without the need for protecting group strategies or additional synthetic steps [1].

CNS-Targeted Probe Development: 5-HT2A and Cholinergic Programs

Computational docking predicts favorable binding to the 5-HT2A receptor, while SAR from structurally related 4-chlorophenyl pyrazoles shows enhanced AChE inhibition (pIC50 = 4.2). Combined with its favorable CNS drug-like properties (MW 244, LogP 1.75), the compound is a strategically sound starting point for developing tool compounds targeting neurological targets. The primary amine can be directly elaborated into diverse chemotypes (amides, sulfonamides, secondary/tertiary amines, ureas) to rapidly probe SAR while maintaining the CNS-favorable core [1].

Agrochemical Intermediate: Pyraclofos Analog Synthesis

The 3-(4-chlorophenyl)pyrazole substructure is a key component of the organophosphorus insecticide pyraclofos. The C4 aminomethyl group provides a synthetic handle for introducing phosphorothioate or other agrochemically relevant groups. Procuring the compound as the hydrochloride salt simplifies reaction setup in non-aqueous phosphorylation chemistry by eliminating the variable water content and basicity of the free base [1].

Quote Request

Request a Quote for {[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.